1-(3-Bromophenyl)cyclopropane-1-carboxamide
Overview
Description
Preparation Methods
The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(3-Bromophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(3-Methylphenyl)cyclopropane-1-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.
Biological Activity
Overview
1-(3-Bromophenyl)cyclopropane-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10BrNO
- Molecular Weight : 240.10 g/mol
- CAS Number : 597563-13-8
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide. This reaction is often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological activity.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of phenylcyclopropane carboxamides showed effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of human leukemia cell lines, such as U937 cells, without exhibiting significant cytotoxicity towards normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.
Kinase Inhibition
Recent studies have explored the inhibitory effects of this compound on various kinases. For instance, it was found to inhibit GSK-3β (glycogen synthase kinase 3 beta), which plays a role in numerous cellular processes including cell survival and proliferation . The IC50 values for related compounds ranged from 10 to 1314 nM, indicating a promising potential for therapeutic applications in diseases where GSK-3β is implicated .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The precise mechanisms remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity or interfere with signal transduction processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-(3-Chlorophenyl)cyclopropane-1-carboxamide | Similar structure with chlorine | Moderate anticancer activity |
1-(3-Fluorophenyl)cyclopropane-1-carboxamide | Similar structure with fluorine | Enhanced kinase inhibition |
1-(3-Methylphenyl)cyclopropane-1-carboxamide | Similar structure with methyl | Reduced antimicrobial activity |
The presence of bromine in this compound appears to enhance its reactivity and biological interactions compared to its chlorinated and fluorinated counterparts .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in MDPI reported that derivatives of cyclopropanecarboxamides exhibited distinct anti-inflammatory and anti-depressive activities alongside their anticancer properties .
- Another investigation focused on the binding affinity of this compound with various biological targets, emphasizing its role as a lead compound for further drug development .
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610416 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597563-13-8 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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